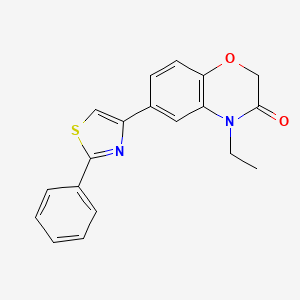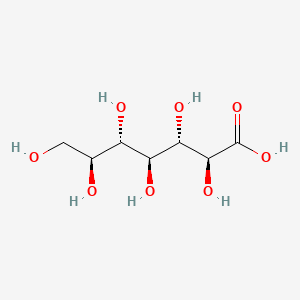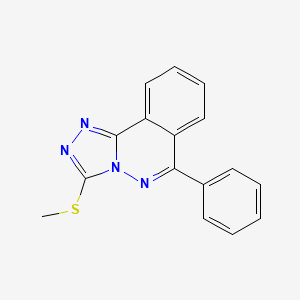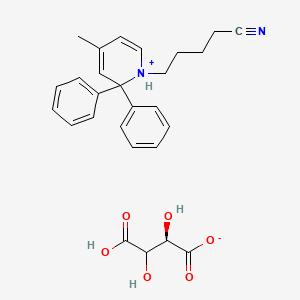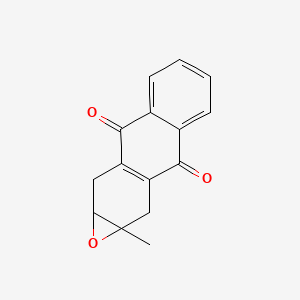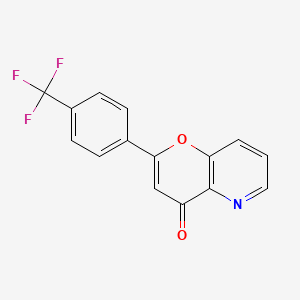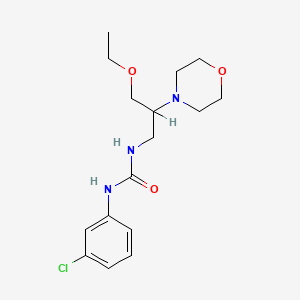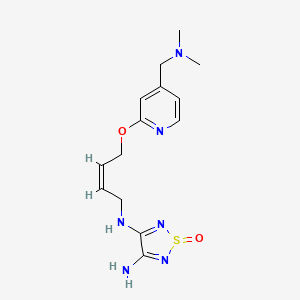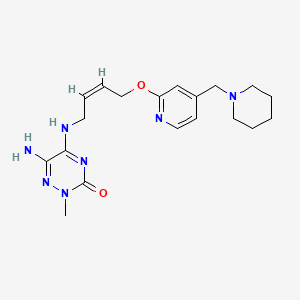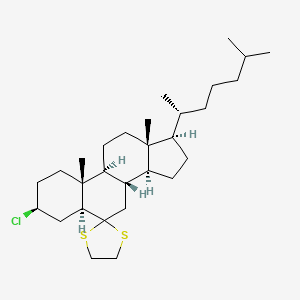
3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane is a complex organic compound consisting of 49 hydrogen atoms, 29 carbon atoms, 2 sulfur atoms, and 1 chlorine atom . This compound is part of the cholestane family, which is known for its diverse applications in various scientific fields.
Preparation Methods
The synthesis of 3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane involves multiple steps, typically starting with a cholestane derivative. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the ethylenedithio and chloro groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it may be investigated for its potential therapeutic properties. Industrially, it can be used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-beta-Chloro-6,6-ethylenedithio-5-alpha-cholestane can be compared with other similar compounds such as 3-beta-Chloro-5-alpha-cholestane and 3-beta-Chloro-5,6-alpha-epoxy-5-alpha-cholestane. These compounds share structural similarities but differ in their functional groups and chemical properties. The unique combination of the ethylenedithio and chloro groups in this compound distinguishes it from other related compounds .
Properties
CAS No. |
87920-39-6 |
|---|---|
Molecular Formula |
C29H49ClS2 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] |
InChI |
InChI=1S/C29H49ClS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(31-15-16-32-29)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-/m1/s1 |
InChI Key |
NDWJSUZEDBETKH-WFRQTHGZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Cl)C)SCCS4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Cl)C)SCCS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


